Product packaging for Modafinil-d10 Carboxylate(Cat. No.:)

Modafinil-d10 Carboxylate

Cat. No.: B13441197
M. Wt: 284.40 g/mol
InChI Key: QARQPIWTMBRJFX-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Modafinil-d10 Carboxylate is a deuterated and carboxylated analog of Modafinil, specifically designed for use as a high-quality internal standard in analytical chemistry and metabolic studies . This compound features deuterium atoms and a carboxylate functional group, which aids researchers in the precise quantification and tracking of Modafinil and its metabolites in complex biological samples via techniques such as mass spectrometry. Modafinil is a wake-promoting agent whose primary mechanism of action, while not fully elucidated, is thought to involve weak inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels . Furthermore, its effects involve the activation of glutamatergic circuits and inhibition of GABAergic neurotransmission, alongside interactions with other monoaminergic systems like norepinephrine and histamine . The Modafinil carboxylate molecule is a key hepatic metabolite of Modafinil, formed via amide hydrolysis, and is considered pharmacologically inactive . Therefore, this compound provides critical research value for investigating the pharmacokinetics, metabolic pathways, and bioavailability of Modafinil. Its primary applications are in the fields of neuropharmacology, analytical method development, and substance metabolism research. This product is For Research Use Only. It is strictly prohibited for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3S B13441197 Modafinil-d10 Carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O3S

Molecular Weight

284.40 g/mol

IUPAC Name

2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

QARQPIWTMBRJFX-LHNTUAQVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Modafinil D10 Carboxylate

General Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies, which are broadly categorized into direct deuterium exchange and precursor-based labeling approaches.

Direct Deuterium Exchange Techniques

Direct hydrogen-deuterium (H-D) exchange reactions offer a straightforward method for incorporating deuterium into a molecule. These methods typically involve exposing the substrate to a deuterium source in the presence of a catalyst. For aromatic compounds, such as the phenyl rings in the precursor to Modafinil-d10 carboxylate, several techniques are available.

One common method is the use of a heterogeneous catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). This system can facilitate H-D exchange on aromatic rings, often requiring elevated temperatures to achieve high levels of deuteration. oup.com The efficiency of the exchange can be influenced by the substrate's electronic properties, with electron-rich aromatic rings generally undergoing exchange more readily. oup.com

Acid-catalyzed H-D exchange is another effective technique. Strong acids, such as deuterated sulfuric acid (D₂SO₄) in D₂O, can promote the electrophilic substitution of hydrogen with deuterium on aromatic rings. youtube.com This method relies on the principle that the pi electrons of the benzene (B151609) ring are attracted to the strong electrophile (D⁺), leading to the exchange of aromatic protons for deuterons. youtube.com The reaction is typically driven to completion by using a large excess of the deuterated acid and solvent. youtube.com

Direct Deuterium Exchange Technique Catalyst/Reagent Deuterium Source Typical Substrates Key Features
Heterogeneous Catalytic ExchangePlatinum on Carbon (Pt/C)Deuterium Oxide (D₂O)Aromatic compounds, phenols, anilinesCan achieve high deuteration levels, sometimes requires high temperatures. oup.com
Acid-Catalyzed ExchangeDeuterated Sulfuric Acid (D₂SO₄)Deuterium Oxide (D₂O)Benzene and its derivativesUtilizes electrophilic aromatic substitution, driven by an excess of deuterated reagents. youtube.com

Precursor-Based Deuterium Labeling Approaches

Precursor-based labeling involves the synthesis of a deuterated starting material that is then carried through a series of reactions to yield the final isotopically labeled product. This approach offers greater control over the position and extent of deuterium incorporation. For the synthesis of this compound, the key deuterated precursor is diphenylmethanol-d10 (benzhydrol-d10).

The synthesis of diphenylmethanol-d10 can be achieved by starting with deuterated benzene (benzene-d6). Benzene-d6 (B120219) can be prepared via H-D exchange with deuterium oxide catalyzed by platinum black or through the action of deuterium chloride in the presence of aluminum chloride. cdnsciencepub.com Once obtained, benzene-d6 can be used in a Friedel-Crafts acylation with a suitable acylating agent, followed by reduction to yield diphenylmethanol-d10. Alternatively, a Grignard reaction between phenyl-d5-magnesium bromide and benzaldehyde-d5 would also produce the desired deuterated precursor.

Another approach involves the reductive deuteration of aromatic esters. Commercially available aromatic esters can be subjected to single-electron transfer (SET) reductive deuteration using reagents like samarium(II) iodide (SmI₂) and D₂O to produce α,α-dideuterio benzyl (B1604629) alcohols with high deuterium incorporation. organic-chemistry.org While this method targets the benzylic position, it highlights the use of D₂O as a readily available deuterium source in precursor synthesis.

Precursor-Based Labeling Approach Deuterated Starting Material Key Reaction Resulting Precursor Advantages
Synthesis from Deuterated BenzeneBenzene-d6Friedel-Crafts reaction, Grignard reactionDiphenylmethanol-d10High and specific deuterium incorporation. cdnsciencepub.com
Reductive Deuteration of EstersAromatic EstersSingle-Electron Transfer (SET) with SmI₂/D₂Oα,α-dideuterio benzyl alcoholsHigh deuterium incorporation at specific sites. organic-chemistry.org

Specific Synthetic Routes for Modafinil (B37608) Carboxylate Deuterated Analogs

The synthesis of this compound involves a multi-step process that begins with the preparation of the deuterated benzhydryl precursor, followed by the introduction of the acetic acid side chain and subsequent oxidation of the sulfur atom.

Reaction Pathways Leading to Carboxylate Formation

The common precursor for both modafinil and its carboxylate metabolite is 2-(benzhydrylsulfanyl)acetic acid. The synthesis of the d10 analog of this compound starts with diphenylmethanol-d10.

The reaction of diphenylmethanol-d10 with thioglycolic acid in the presence of a strong acid, such as trifluoroacetic acid, directly yields 2-(benzhydryl-d10-sulfanyl)acetic acid. cdnsciencepub.com This condensation reaction is a key step in forming the carbon-sulfur bond.

Once 2-(benzhydryl-d10-sulfanyl)acetic acid is obtained, the next step is the oxidation of the sulfide (B99878) to a sulfoxide (B87167). This transformation yields this compound, also known as modafinilic acid-d10. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. youtube.com The reaction is typically carried out in an acidic medium, such as acetic acid. youtube.com

Stereochemical Considerations in Deuterated Sulfoxide Synthesis

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of modafinil resides primarily in the (R)-enantiomer. Therefore, the development of stereoselective synthetic methods for the sulfoxide is of significant interest.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for various transformations, including the oxidation of sulfides to chiral sulfoxides.

One approach utilizes chiral organocatalysts, such as 2,2,2-trifluoroacetophenone, in the presence of an oxidant like hydrogen peroxide. oup.com These catalysts can create a chiral environment around the sulfide, leading to the preferential formation of one enantiomer of the sulfoxide. The selectivity of these reactions can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. oup.com

Chiral Brønsted acids, such as those derived from BINOL, have also been successfully employed as organocatalysts for the asymmetric oxidation of sulfides. nih.gov These catalysts can activate the oxidant and control the stereochemical outcome of the oxygen transfer to the sulfur atom. While the enantioselectivity for the synthesis of modafinil itself using these methods has been moderate, they represent a promising area of research for the development of highly enantioselective routes to its derivatives. nih.gov

Organocatalytic System Catalyst Type Oxidant Key Features
Ketone-Catalyzed Oxidation2,2,2-TrifluoroacetophenoneHydrogen PeroxideGreen and efficient method, selectivity can be tuned by reaction conditions. oup.com
Chiral Brønsted Acid CatalysisBINOL-derived phosphoric acidsHydrogen PeroxideMetal-free approach to asymmetric sulfoxidation. nih.gov
Metal-Catalyzed Asymmetric Sulfoxidation

One of the most effective strategies for achieving enantioselective sulfoxidation is through metal-based catalysis. libretexts.org This approach utilizes a chiral catalyst to transfer an oxygen atom selectively to one of the two lone electron pairs on the sulfur atom of the prochiral sulfide. acsgcipr.org A variety of metal complexes have been developed for this purpose, offering high yields and excellent enantiomeric excess (ee).

Pioneering work in this area involved titanium-based catalysts, often referred to as the Kagan-Modena oxidation. The classic system employs a complex of titanium(IV) isopropoxide with a chiral ligand, such as diethyl tartrate (DET), and uses an organic hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as the terminal oxidant. libretexts.orgnih.gov Adaptations of this method have been successfully applied to the synthesis of (R)-modafinil, achieving high enantioselectivity. nih.gov

Other transition metals have also proven effective. Iron-based catalysts, particularly non-heme iron complexes paired with chiral dipeptide-based ligands, have been explored. nih.gov Vanadium complexes with chiral Schiff base ligands derived from amino alcohols are also capable of catalyzing the oxidation of sulfides with hydrogen peroxide. libretexts.org Furthermore, chiral ruthenium and aluminum-salen complexes have demonstrated high efficiency, with some systems operating under aerobic conditions using visible light, presenting a greener alternative. libretexts.org

Table 1: Comparison of Metal-Catalyzed Asymmetric Sulfoxidation Methods

Catalyst System Chiral Ligand Oxidant Key Features
Titanium (IV) Isopropoxide Diethyl Tartrate (DET) TBHP / CHP Classic, well-established method with high enantioselectivity. libretexts.orgnih.gov
Iron (III) acetylacetonate Amino acid-based ligands H₂O₂ Utilizes an inexpensive and environmentally benign metal. libretexts.org
Vanadium Complexes Schiff Bases H₂O₂ In situ catalyst preparation; effective with aqueous hydrogen peroxide. libretexts.org
Ruthenium-salen Complexes Salen-type ligands O₂ / Visible Light Aerobic oxidation, operates under mild, environmentally friendly conditions. libretexts.org
Aluminum-salalen Complexes Salalen-type ligands H₂O₂ Water-compatible catalyst system. libretexts.org
Biotechnological Approaches to Sulfoxidation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral sulfoxides. researchgate.net These methods utilize isolated enzymes or whole-cell systems to perform highly selective oxidations, often under mild conditions and with exceptional enantioselectivity. nih.govalmacgroup.com

Enzymes such as monooxygenases and peroxidases are particularly effective for asymmetric sulfoxidation. nih.govresearchgate.net For instance, Baeyer-Villiger monooxygenases (BVMOs) and cyclohexanone (B45756) monooxygenase (CHMO) have been successfully employed to catalyze the asymmetric oxidation of various sulfides, yielding chiral sulfoxides with high enantiopurity. acsgcipr.orgresearchgate.net These enzymes, however, can be sensitive to industrial conditions, necessitating genetic engineering to improve their stability and performance. researchgate.net Chloroperoxidase (CPO) is another enzyme that can catalyze sulfoxidation using hydrogen peroxide as the oxidant, eliminating the need for complex cofactors. researchgate.net

Whole-cell biotransformations offer another avenue. For example, microbial oxidation using the bacterium Bacillus subtilis has been successfully used to prepare (S)-modafinil from its corresponding sulfide precursor, demonstrating the potential of this approach for scalable synthesis. nih.govresearchgate.net

Table 2: Overview of Biotechnological Sulfoxidation Approaches

Biocatalyst Type Specific Example Substrate Key Advantages
Isolated Enzyme Cyclohexanone Monooxygenase (CHMO) Thioethers High enantioselectivity. acsgcipr.orgresearchgate.net
Isolated Enzyme Baeyer-Villiger Monooxygenase (BVMO) Aryl Alkyl Sulfides Versatile and highly selective; can be engineered for industrial use. acsgcipr.orgacs.org
Isolated Enzyme Chloroperoxidase (CPO) 2-(diphenylmethylthio)acetamide Does not require cofactors; uses H₂O₂ as oxidant. researchgate.net
Whole-Cell System Bacillus subtilis Benzhydrylsulfanyl acetic acid Scalable process, avoids enzyme purification. nih.govresearchgate.net

Optimization of Synthetic Yields and Isotopic Purity

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize both chemical yield and isotopic purity. Isotopic impurities, which can arise from incomplete deuteration or unintended hydrogen-deuterium exchange, can significantly impact the accuracy of analytical studies where the compound is used as a standard. bvsalud.org

Key to achieving high isotopic purity is the use of a starting material with high deuterium enrichment and minimizing opportunities for H/D scrambling during the synthesis. nih.gov The reaction conditions for each step, from the initial formation of the sulfide to the final oxidation, must be fine-tuned. For metal-catalyzed reactions, this includes optimizing the catalyst-to-substrate ratio, the choice of solvent, temperature, and the rate of oxidant addition to prevent over-oxidation to the sulfone or non-catalyzed oxidation that would erode enantioselectivity. acsgcipr.org

For biotechnological approaches, optimization involves adjusting parameters such as pH, temperature, substrate concentration, and co-solvent systems to maintain enzyme activity and selectivity. researchgate.net Advanced analytical techniques, such as molecular rotational resonance (MRR) spectroscopy, are invaluable for providing highly accurate measurements of isotopic purity, allowing for precise tuning of reaction conditions to minimize the formation of off-target isotopomers. acs.org

Industrial and Scalable Synthesis Techniques

Translating the synthesis of modafinil and its analogs, including deuterated versions, from the laboratory to an industrial scale presents distinct challenges related to efficiency, cost, and sustainability. acs.org A key development in scalable manufacturing is the shift from traditional batch processing to continuous flow synthesis. rsc.orgrsc.org

Continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and greater consistency in product quality. rsc.orgscribd.com A multi-step continuous flow process for modafinil has been developed, which can be integrated with downstream purification steps like continuous crystallization to produce the final active pharmaceutical ingredient with high purity (>99%) and in the desired polymorphic form. rsc.org This integrated approach streamlines the entire manufacturing process, from raw materials to the final product. rsc.org

For industrial-scale biocatalysis, process development focuses on creating robust and efficient systems. This includes enzyme immobilization to allow for catalyst reuse, development of whole-cell systems with high productivity, and ensuring efficient oxygen mass transfer, which is often a critical factor for oxidative enzymes. acs.org The use of cost-effective and environmentally benign reagents, such as hydrogen peroxide as an oxidant and non-toxic metal catalysts, is also a crucial consideration for sustainable, large-scale production. nih.govrsc.org

Analytical Methodologies Utilizing Modafinil D10 Carboxylate

Application as an Internal Standard in Quantitative Analysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in conjunction with mass spectrometry-based methods. Modafinil-d10 Carboxylate is ideally suited for this purpose in the analysis of its non-labeled counterpart, Modafinil (B37608) Carboxylate.

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and precise technique for the quantification of analytes in a sample. The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample prior to any sample preparation or analysis steps. This labeled compound, referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution.

During sample processing and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their different mass-to-charge ratios. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate quantification of the analyte in the original sample can be achieved, as this ratio remains constant regardless of sample loss during preparation.

One of the significant challenges in bioanalytical chemistry is the "matrix effect," which refers to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and imprecise measurements.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Because the internal standard is chemically and physically very similar to the analyte, it experiences the same matrix effects. Consequently, any signal suppression or enhancement affecting the analyte will also affect the internal standard to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy, precision, and reproducibility of the analytical method.

A study on the quantification of armodafinil (B1684309), the R-enantiomer of modafinil, in human plasma using armodafinil-d10 as an internal standard demonstrated the robustness of this approach. The developed LC-MS/MS method showed linearity over a wide concentration range and was successfully applied to a clinical pharmacokinetic study, highlighting the reliability of using deuterated internal standards.

Chromatographic Separation Techniques for Deuterated Analytes

The successful application of this compound as an internal standard is dependent on chromatographic techniques that can effectively separate it and its corresponding analyte from other matrix components, while ideally ensuring they co-elute.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of modafinil and its metabolites, derivatization is often required to increase their volatility and thermal stability.

While specific applications utilizing this compound in GC-MS are not extensively documented in peer-reviewed literature, the principles of using deuterated internal standards in GC-MS are well-established. A deuterated standard like this compound would co-elute with the non-deuterated analyte and exhibit a similar fragmentation pattern in the mass spectrometer, with fragment ions shifted by the mass of the deuterium (B1214612) atoms. This allows for accurate quantification by monitoring specific ion transitions for both the analyte and the internal standard. Studies have shown the feasibility of detecting modafinil and its metabolites in urine using GC-MS. researchgate.net

Table 1: Exemplar GC-MS Conditions for Modafinil Analysis (Note: These are general conditions and would require optimization for the specific analysis of Modafinil Carboxylate using its deuterated standard.)

ParameterCondition
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program Initial 150°C for 1 min, ramp at 19.5°C/min to 300°C, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Detector Mass Spectrometer (MS)

Liquid chromatography is the most widely used separation technique for the analysis of pharmaceuticals and their metabolites in biological fluids due to its versatility in handling a wide range of compound polarities and its direct compatibility with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. The use of deuterated internal standards, such as this compound, is integral to robust HPLC-MS/MS methods.

Numerous HPLC methods have been developed for the analysis of modafinil and its metabolites, including modafinil acid. nih.gov These methods typically employ reversed-phase chromatography with C18 columns. The mobile phase usually consists of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

A study detailing the simultaneous determination of modafinil and its acid metabolite in human plasma utilized a reversed-phase HPLC method with UV detection. While a deuterated standard was not used in this particular study, it establishes the chromatographic principles for separating these compounds. Another study on the quantification of armodafinil in human plasma employed a C18 column with a mobile phase of formic acid, water, and acetonitrile, demonstrating the effective separation of the analyte for LC-MS/MS analysis with its deuterated internal standard. nih.gov

Table 2: Representative HPLC-MS/MS Parameters for Modafinil Metabolite Analysis (Note: These parameters are illustrative and would be specifically optimized for a method using this compound.)

ParameterCondition
Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution tailored to the specific separation
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)

The co-elution of the deuterated internal standard with the native analyte is a desirable characteristic in LC-MS analysis, as it ensures that both compounds experience the same ionization conditions and matrix effects at the same time. The slight difference in polarity due to deuterium substitution generally does not result in significant chromatographic separation, making deuterated standards like this compound excellent choices for reliable quantitative analysis.

Liquid Chromatography (LC) Methodologies

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This technology offers substantially higher resolution, greater sensitivity, and faster analysis times, making it exceptionally well-suited for the demanding requirements of pharmacokinetic and metabolic studies involving modafinil. akjournals.comakjournals.com

In the context of analyzing modafinil and its metabolites, UHPLC systems, when coupled with mass spectrometry (UHPLC-MS/MS), provide the necessary efficiency to separate the parent drug from its metabolites, including modafinilic acid, and endogenous matrix components in a single, rapid run. akjournals.comresearchgate.net The use of this compound as an internal standard in such assays is crucial. Since it is chemically identical to the analyte (modafinilic acid) but mass-shifted by ten daltons, it co-elutes with the analyte under identical chromatographic conditions. This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored in both the analyte and the internal standard, allowing for highly accurate and precise quantification. akjournals.com The short analysis times, often under 4 minutes, achieved with UHPLC significantly increase sample throughput, a critical factor in clinical and forensic laboratories. researchgate.net

Table 1: Representative UHPLC-MS/MS Method Parameters for Modafinil Analysis This table is a composite of typical parameters and does not represent a single study.

ParameterCondition
ColumnC18 reversed-phase (e.g., Acquity UPLC BEH C18)
Particle Size1.7 µm
Mobile PhaseGradient elution with 0.1% Formic Acid in Water and Acetonitrile
Flow Rate0.4 - 0.6 mL/min
Run Time< 4 minutes
Internal StandardIsotopically labeled analogue (e.g., this compound)
Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures

While specific applications of 2D-LC for this compound are not extensively documented, the theoretical benefits for its use as an internal standard are clear. In research settings involving intricate metabolite profiling or analysis in challenging matrices (e.g., tissue homogenates), 2D-LC can ensure the complete separation of modafinilic acid and its deuterated standard from any potential isobaric interferences. mdpi.com This comprehensive separation is critical for validating the specificity of a new assay and for research applications where unknown metabolites might co-elute with the target analyte in a single-dimension separation. americanpharmaceuticalreview.com By employing two orthogonal separation mechanisms, 2D-LC provides the highest degree of confidence in the qualitative identification and quantitative accuracy of the results. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC) in Preliminary Separations

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a valuable tool for preliminary analysis, method development, and stability assessment. epa.gov In the context of modafinil analysis, a TLC-densitometric method has been developed to separate the parent drug from its degradation products, demonstrating the technique's utility in stability studies. epa.gov The method employs silica (B1680970) gel plates as the stationary phase and a solvent system such as toluene-chloroform-methanol to achieve separation, with detection performed via densitometric scanning at a specific wavelength (e.g., 220 nm). epa.gov

For an analytical workflow involving this compound, TLC could be used in several preliminary capacities. It can rapidly screen for the presence of modafinilic acid in samples, help optimize mobile phase conditions for subsequent HPLC or UHPLC method development, or assess the purity of a synthesized this compound standard. Its simplicity, low cost, and ability to run multiple samples in parallel make it an efficient screening tool before committing to more complex and time-consuming LC-MS analyses. epa.gov

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive detection method for the analysis of this compound, providing unparalleled selectivity and sensitivity. When coupled with liquid chromatography, it allows for the precise quantification and structural characterization of modafinil and its metabolites.

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, is the gold standard for the quantification of small molecules in complex biological fluids. nih.govresearchgate.net This technique involves two stages of mass analysis. In the first stage, a specific precursor ion corresponding to the molecule of interest is selected. For this compound, this would be its protonated molecule [M+H]⁺. This selected ion is then fragmented in a collision cell, and in the second stage, a specific, characteristic product ion is monitored. researchgate.net

The transition from the precursor ion to the product ion is highly specific to the analyte's chemical structure. This specificity effectively eliminates background noise from the sample matrix, resulting in exceptional sensitivity and a high signal-to-noise ratio. researchgate.net Because this compound is used as an internal standard, a unique MRM transition is monitored for it, separate from the transition of the non-labeled modafinilic acid. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration, correcting for any sample loss or matrix effects during the analytical process. ijpsr.com

Table 2: Representative MRM Transitions for Modafinil Metabolites and Deuterated Standards Note: The exact m/z values can vary slightly based on instrumentation and ionization conditions.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Reference
Modafinil274.1167.2 researchgate.net
Armodafinil-d10 (related standard)284.4177.4 researchgate.net
Modafinil-D5 (related standard)279.1234.0 ijpsr.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). nih.gov This capability is invaluable for metabolite identification and structural elucidation. tandfonline.com While tandem MS/MS is used for targeted quantification, HRMS is often employed in a non-targeted fashion to screen for and identify unknown metabolites. rsc.org

In the analysis of modafinil metabolism, HRMS can confirm the elemental composition of known metabolites like modafinilic acid by providing an exact mass. nih.govtandfonline.com For unknown metabolites, the accurate mass data allows for the generation of a limited number of possible elemental formulas, significantly simplifying the identification process. nih.gov When combined with fragmentation data (MS/MS), HRMS can provide a high degree of confidence in the proposed structure of a novel metabolite. The use of this compound in such studies can aid in distinguishing drug-related metabolites from endogenous compounds through the characteristic mass shift and isotopic pattern of the deuterium label.

Ionization Techniques: Electrospray Ionization (ESI) and Electron Impact (EI)

The choice of ionization technique is critical for converting the analyte from the liquid or gas phase into gas-phase ions suitable for mass analysis. For the analysis of modafinil and its polar metabolite, modafinilic acid, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Impact (EI).

Electrospray Ionization (ESI) is a soft ionization technique that is perfectly suited for coupling with liquid chromatography. madbarn.com It generates ions directly from a liquid solution, typically by creating protonated molecules [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net This makes it ideal for the analysis of thermally labile and non-volatile compounds like modafinilic acid. madbarn.com Studies have shown that ESI-LC-MS/MS is highly effective for differentiating and detecting modafinil and its metabolites without the artifaction that can occur with other methods. nih.govresearchgate.net Positive ion ESI is commonly used for these compounds. madbarn.com

Electron Impact (EI) is a hard ionization technique typically coupled with Gas Chromatography (GC). It involves bombarding the analyte with high-energy electrons, leading to extensive and often characteristic fragmentation. nih.govresearchgate.net While EI-GC-MS can be used for screening purposes, it presents significant challenges for modafinil and its metabolites. The analysis requires derivatization to make the polar compounds volatile enough for GC, and the extensive fragmentation can make it difficult to differentiate between the parent drug and its metabolites, which may produce similar fragments. nih.govresearchgate.net Research has shown that under EI-GC-MS, adrafinil, modafinil, and modafinilic acid can be detected as a single artifact, preventing their differentiation. nih.govresearchgate.net

Therefore, for quantitative and qualitative analysis involving this compound and its non-labeled analogue, ESI is the overwhelmingly preferred ionization method due to its compatibility with LC, its soft ionization nature that preserves the molecular ion, and its ability to clearly differentiate between closely related compounds. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM)

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantifying specific compounds. wikipedia.org In an MRM experiment, the first mass spectrometer (Q1) is set to select a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺). This selected ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion, also known as a product ion. wikipedia.org This specific precursor-to-product ion transition provides a high degree of certainty in identification and quantification.

Selected Ion Monitoring (SIM) is a less specific mass spectrometry technique where the mass spectrometer is set to detect a limited range of mass-to-charge ratios, corresponding to the ion(s) of interest, rather than scanning the entire mass spectrum.

For this compound, the use in an MRM method alongside the unlabeled analyte allows for the most accurate quantification. The mass shift of +10 Da due to the deuterium atoms ensures that its signal is clearly distinct from the unlabeled compound. A typical analysis would monitor at least one MRM transition for the analyte and one for the isotopically labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Modafinil Carboxylate290.07167.08Corresponds to [M+H]⁺ and the diphenylmethylium fragment ion.
This compound300.13177.14Corresponds to the deuterated [M+H]⁺ and the deuterated diphenylmethylium fragment ion.

Isotope Filtering and Mass Doublet Analysis in Mass Spectrometry

Isotope filtering is a feature of high-resolution mass spectrometry (HRMS) that allows for the selective detection of ions based on their isotopic composition. The significant mass difference between this compound and its unlabeled counterpart makes it an ideal candidate for this approach. The 10 deuterium atoms increase the mass by approximately 10.06 Da compared to the all-proton analogue, creating a distinct isotopic signature.

Mass doublet analysis refers to the ability of HRMS to distinguish between two ions that have very close, but not identical, mass-to-charge ratios. In this context, the pair of ions would be the unlabeled Modafinil Carboxylate and the this compound internal standard. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can easily separate these signals, preventing spectral overlap and ensuring that the quantification of the analyte is not compromised by any interference from the standard, and vice versa. This precise mass measurement confirms the elemental composition and enhances the certainty of identification.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of specific isotopes in a sample with extremely high precision. nih.gov It is most commonly used to determine variations in the natural abundance of isotopes like ¹³C/¹²C or ²H/¹H. In fields such as sports drug testing, IRMS is a critical tool for distinguishing between endogenous steroids and their synthetic, pharmaceutically produced counterparts, as the manufacturing process often results in a slightly different isotopic signature compared to what the body produces naturally. nih.gov

While this compound is an isotopically enriched compound, its routine quantification is typically not performed using IRMS. The purpose of this compound is to serve as an internal standard in quantitative methods like LC-MS/MS, where its concentration is known. IRMS, conversely, is designed to determine an unknown isotopic ratio. Although IRMS is the fundamental technology for determining isotopic abundance, its application in this context is less about quantifying the deliberately added standard and more about analyzing subtle variations in natural isotopic patterns. nih.gov

Sample Preparation Techniques for in vitro Research Samples

Effective sample preparation is a critical step to ensure the reliability and accuracy of analytical results. For in vitro research samples, which can be complex matrices, preparation techniques are employed to clean up the sample, remove interfering substances like proteins and lipids, and concentrate the analyte of interest. nih.govresearchgate.net As this compound is chemically identical to the unlabeled analyte, it experiences the same effects during extraction, making it an ideal internal standard to monitor and correct for procedural losses.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. researchgate.net It is more efficient and uses less solvent than traditional liquid-liquid extraction. researchgate.net For Modafinil Carboxylate and its deuterated standard, a reversed-phase SPE protocol is often suitable. Polymeric sorbents with hydrophilic-lipophilic balance have proven effective for the simultaneous extraction of multiple compounds. researchgate.net

The general steps for an SPE protocol are outlined below:

StepDescriptionExample Solvents
Conditioning Wets the sorbent to ensure proper interaction with the sample.Methanol followed by deionized water or a weak buffer.
Loading The pre-treated biological sample (e.g., plasma, homogenized tissue) is passed through the cartridge. The analyte and standard are retained on the sorbent.Sample diluted in a weak, polar solvent.
Washing Removes weakly bound, interfering compounds from the sorbent.A mixture of water and a small percentage of organic solvent (e.g., 5% methanol).
Elution A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes (Modafinil Carboxylate and this compound).Methanol, acetonitrile, or a mixture with a small amount of modifier (e.g., formic acid).

Liquid-Liquid Extraction (LLE) Considerations

Liquid-Liquid Extraction (LLE) is a separation method based on the principle of differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE has been successfully applied to the extraction of modafinil and its metabolites from plasma. nih.govsigmaaldrich.com The efficiency of the extraction is highly dependent on the choice of solvent and the pH of the aqueous phase.

For Modafinil Carboxylate, which contains a carboxylic acid group, adjusting the pH of the sample to be acidic (below the pKa of the carboxyl group) will protonate it. This makes the molecule less polar and more soluble in an organic extraction solvent.

ParameterConsiderationExample
pH Adjustment The sample should be acidified to ensure the carboxylate group is in its neutral, protonated form, maximizing its affinity for the organic phase.Addition of a small amount of glacial acetic acid or formic acid to the plasma sample. nih.gov
Solvent Selection The organic solvent should be immiscible with water and have a high affinity for the analyte. A mixture of solvents is often used to optimize polarity.A mixture of hexane (B92381) and dichloromethane (B109758) has been used for modafinil and its metabolites. nih.gov
Extraction Process Thorough mixing (e.g., vortexing) is required to maximize the surface area between the two phases and facilitate analyte transfer. Centrifugation is then used to achieve a clean separation of the layers.Vortex for 1-2 minutes, then centrifuge at >2000 x g for 5-10 minutes.
Evaporation & Reconstitution After extraction, the organic solvent is often evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a small volume of mobile phase for injection into the LC-MS system.Evaporate solvent and reconstitute in 100 µL of mobile phase.

Micro-Extraction and Derivatization Strategies

Micro-extraction techniques are miniaturized versions of conventional extraction methods that aim to reduce solvent consumption and sample volume. One such technique is Solid-Phase Microextraction (SPME), where a coated fiber is either immersed directly in a liquid sample or exposed to its headspace. nih.gov The analytes adsorb to the fiber, which is then transferred to the analytical instrument for desorption and analysis. For a compound like Modafinil Carboxylate in an in vitro solution, DI-SPME (Direct Immersion SPME) could be a viable, solvent-free extraction method. nih.gov

Derivatization is the process of chemically modifying an analyte to improve its analytical characteristics. While modern, highly sensitive LC-MS/MS methods often make derivatization unnecessary for compounds like modafinil, it can be a useful strategy in certain situations. For Modafinil Carboxylate, the carboxylic acid group could be esterified (e.g., converted to a methyl or ethyl ester). This would neutralize the polar acidic group, which could potentially improve its retention and peak shape in reversed-phase chromatography or enhance its volatility for analysis by gas chromatography (GC). However, this adds an extra step to the sample preparation process and is generally less common for this type of analysis.

Analytical Method Development and Validation for Deuterated Modafinil Carboxylate

The quantitative analysis of modafinil and its metabolites in biological matrices is crucial for pharmacokinetic and toxicological studies. The use of stable isotope-labeled internal standards is the gold standard in bioanalytical mass spectrometry, primarily because they exhibit nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision. Deuterated analogs of modafinil and its metabolites, such as this compound, are therefore pivotal in the development of robust analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

These methods are developed and validated according to stringent regulatory guidelines to ensure reliability. researchgate.net The validation process assesses specificity, selectivity, linearity, sensitivity, accuracy, precision, and stability. nih.gov

Method Development Insights

A typical method involves several key steps, beginning with sample preparation to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govresearchgate.net For instance, one validated method for armodafinil in human plasma utilized a combination of protein precipitation and L-LE, requiring only a small sample volume of 50 μL. nih.gov Another approach for modafinil employed SPE with specific cartridges for efficient extraction from plasma samples. researchgate.net

Chromatographic separation is subsequently performed, most commonly using reversed-phase C18 columns. researchgate.netmdpi.com The mobile phase composition is optimized to achieve efficient separation of the analyte from endogenous interferences. A common mobile phase consists of a mixture of acetonitrile and/or methanol with an aqueous component containing additives like formic acid or ammonium acetate to improve ionization. nih.govresearchgate.netijpsr.com

Detection is achieved using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netijpsr.com High selectivity is accomplished through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. nih.gov For example, a validated method for armodafinil used the transition of m/z 274.1 → 167.2, while its internal standard, armodafinil-d10, was monitored using the transition m/z 284.4 → 177.4. researchgate.netnih.gov

Validation Findings

The validation of these analytical methods yields critical performance data, which is often presented in detailed reports. Key parameters from published research are summarized below.

Linearity : The methods consistently demonstrate excellent linearity over a wide concentration range. A method for armodafinil using armodafinil-d10 as an internal standard was linear from 10 to 10,000 ng/mL. researchgate.netnih.gov Similarly, a method for modafinil with modafinil-d5 established linearity from 30.8 to 8022.1 ng/mL. researchgate.net Another highly sensitive method using modafinil-d5 showed a linear range of 2.0 to 600.0 ng/mL. ijpsr.com

Sensitivity : The Lower Limit of Quantitation (LLOQ) is a critical measure of the method's sensitivity. For the armodafinil method, the LLOQ was 10 ng/mL, which is sufficiently sensitive for pharmacokinetic studies. mdpi.comnih.gov Methods for modafinil have achieved LLOQs of 30.8 ng/mL and 2.0 ng/mL, respectively. researchgate.netijpsr.com

Accuracy and Precision : Validation data confirms the high accuracy and precision of these methods. One study reported intra- and inter-day precision to be within 3.1% and accuracy within ±3.3% of the nominal values. researchgate.net Another method showed intra-batch precision between 1.54-7.18% and inter-batch precision from 1.82-6.25%, with accuracy ranging from 97.62% to 102.80%. ijpsr.com

Selectivity and Matrix Effect : The use of deuterated internal standards and MRM detection ensures high selectivity, with no significant interference from endogenous components in the biological matrix. akjournals.com Studies have confirmed that no significant matrix effect was observed in these validated methods. researchgate.net

The detailed findings from these validation studies underscore the reliability of using deuterated standards like this compound for the quantitative analysis of modafinil and its related compounds in complex biological samples.

Table 1: Summary of Validated LC-MS/MS Method Parameters

Analyte Internal Standard Analytical Technique Linearity Range (ng/mL) LLOQ (ng/mL)
Armodafinil Armodafinil-d10 LC-MS/MS 10 - 10,000 10
Modafinil Modafinil-d5 LC-MS/MS 30.8 - 8022.1 30.8

Table 2: Mass Spectrometry Parameters for Modafinil Analogs

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
Armodafinil 274.1 167.2
Armodafinil-d10 284.4 177.4
Modafinil 274.2 229.0

Academic Research Applications of Modafinil D10 Carboxylate in Metabolic Studies

Investigation of in vitro Biotransformation Pathways of Modafinil (B37608) and its Metabolites

In vitro systems, such as human liver microsomes and cultured hepatocytes, are fundamental to understanding how drugs are processed in the body before advancing to clinical trials. Modafinil-d10 Carboxylate is instrumental in these studies for quantifying the metabolic fate of modafinil and its analogs.

The primary metabolic pathway for modafinil is the hydrolysis of its amide group to form modafinil acid, also known as modafinil carboxylate. nih.govwikipedia.org This conversion accounts for a significant portion—between 30% and 60%—of an administered dose of modafinil. wikipedia.org In vitro studies have clarified that this reaction is predominantly carried out by esterase or amidase enzymes in the liver, rather than being primarily dependent on the cytochrome P450 system. wikipedia.org

In a typical research setting, modafinil is incubated with liver enzyme preparations. By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, researchers can precisely quantify the rate and extent of modafinil carboxylate formation. This allows for a detailed characterization of the enzymes involved and the kinetics of this key metabolic step. The use of the deuterated standard ensures high accuracy and reproducibility in these quantitative assays. nih.gov

While amide hydrolysis is the main route, other enzymatic systems, particularly Cytochrome P450 (CYP) enzymes, contribute to modafinil's metabolism through oxidative pathways. nih.gov These pathways lead to the formation of metabolites like modafinil sulfone, which is considered pharmacologically inactive. wikipedia.orgdroracle.ai

In vitro studies using human liver microsomes have identified several CYP isoenzymes that interact with modafinil:

CYP3A4: This is the primary CYP enzyme involved in the oxidative metabolism of modafinil, leading to the formation of modafinil sulfone. droracle.aihres.ca Modafinil has also been shown to be a weak to moderate inducer of CYP3A4, which can affect the metabolism of other drugs. nih.govwikipedia.orgdrugbank.com

CYP2C19: Modafinil acts as a reversible inhibitor of this enzyme. nih.govdrugbank.comnih.gov This interaction is significant as it can slow the metabolism of other drugs that are substrates for CYP2C19.

CYP1A2 and CYP2B6: Modafinil can weakly induce the activity of these enzymes. droracle.aidrugbank.com

This compound is used in these studies as a stable internal standard to quantify the parent drug and its various metabolites simultaneously, providing a complete picture of the roles these different enzyme systems play.

Table 1: Key Enzymes in Modafinil Biotransformation
Enzyme/Enzyme SystemPrimary Role in Modafinil MetabolismResulting MetaboliteInteraction Type
Amidase/EsteraseMajor pathway; hydrolysis of the amide group. wikipedia.orgModafinil Carboxylate (Modafinil Acid)Metabolism
CYP3A4Oxidation of the sulfinyl group. droracle.aihres.caModafinil SulfoneMetabolism, Weak Induction
CYP2C19Minor metabolic role; significant inhibition by modafinil. nih.govdrugbank.comN/AInhibition
CYP1A2 / CYP2B6Minor metabolic role; weak induction by modafinil. droracle.aidrugbank.comN/AInduction

Mechanistic Studies of Kinetic Isotope Effects in Drug Metabolism

The replacement of hydrogen atoms with deuterium (B1214612) (a heavier isotope) creates a stronger chemical bond (C-D vs. C-H). This difference can slow down the rate of reactions where the breaking of this bond is a key step, an effect known as the Kinetic Isotope Effect (KIE). Researchers leverage this phenomenon using deuterated compounds like Modafinil-d10 to study metabolic mechanisms.

By comparing the rate of metabolism of modafinil with its deuterated analog (Modafinil-d10), researchers can identify the rate-determining steps in its biotransformation. If the deuteration occurs at a position where a C-H bond is broken during the rate-limiting step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound.

For example, if the formation of an oxidative metabolite by a CYP enzyme is significantly slower for Modafinil-d10 compared to modafinil, it indicates that the cleavage of a C-H bond at the site of deuteration is the rate-limiting step for that specific pathway. However, since the primary conversion to modafinil carboxylate occurs via amide hydrolysis without breaking a C-H bond on the deuterated rings, this pathway is generally not expected to exhibit a significant KIE. This allows researchers to isolate and study the kinetics of oxidative pathways more clearly.

When a primary metabolic pathway is slowed down due to the KIE, the drug's metabolism can be rerouted through alternative, previously minor, pathways. This phenomenon is known as metabolic switching. osti.govosti.gov

In the case of modafinil, if deuteration were to slow down a key oxidative pathway (e.g., formation of modafinil sulfone by CYP3A4), the metabolism might shift, potentially increasing the proportion of the drug that is eliminated via amide hydrolysis to form modafinil carboxylate. Conversely, if a specific deuteration pattern were to hinder amide hydrolysis, the body might compensate by increasing metabolism through CYP-mediated pathways. Studying the metabolite profile of Modafinil-d10 and quantifying the resulting this compound and other metabolites provides direct evidence of such metabolic switching. unito.it

Comparative Studies of Metabolite Profiles with Non-Deuterated Analogs

A primary application of this compound is in comparative studies that analyze the full metabolite profile of modafinil versus its deuterated analogs. In these experiments, separate in vitro systems (e.g., batches of human liver microsomes) are incubated with either standard modafinil or a deuterated version.

This compound is added to all samples after the incubation period as an internal standard. This ensures that any variability during sample preparation and analysis is accounted for, allowing for a highly accurate and direct comparison of the quantities of each metabolite formed from the deuterated and non-deuterated parent drugs.

The results of such studies can reveal subtle but important differences in metabolism, highlighting the impact of deuteration. This information is crucial for designing new drug candidates where deuterium is strategically placed to improve pharmacokinetic properties by selectively slowing down undesirable metabolic pathways.

Table 2: Hypothetical Comparative Metabolite Profile (Relative Concentrations)
MetaboliteIncubated with Modafinil (Non-Deuterated)Incubated with Modafinil-d10Interpretation
Modafinil Carboxylate100 units115 unitsSuggests metabolic switching towards the carboxylate pathway for the d10 analog.
Modafinil Sulfone50 units35 unitsSuggests a kinetic isotope effect slowing the CYP3A4-mediated oxidation pathway.
Unchanged Parent Drug10 units15 unitsConsistent with an overall slower rate of metabolism for the d10 analog.

Application in Quantitative Metabolomics for in vitro Systems

In the realm of academic research, particularly within metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of analytes. This compound, a deuterated analog of the primary and pharmacologically inactive metabolite of modafinil, known as modafinil acid, serves a critical role in quantitative metabolomics, especially in in vitro systems. Its application is pivotal for researchers aiming to elucidate the metabolic fate of modafinil and its impact on cellular metabolic pathways.

The primary application of this compound in in vitro metabolomics is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. When studying the metabolism of modafinil in cell cultures (e.g., hepatocytes) or with subcellular fractions (e.g., liver microsomes), it is essential to accurately measure the formation of its metabolites. Due to its structural similarity and identical physicochemical properties to the endogenous modafinil carboxylate (modafinil acid), the deuterated standard co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high-quality quantitative data.

Detailed Research Findings

While specific research publications focusing solely on the application of this compound are not extensively available, its use can be inferred from established methodologies in quantitative analytical chemistry. The data presented in the following tables are representative of the type of results obtained in in vitro metabolic studies where such an internal standard would be employed.

Table 1: Quantification of Modafinil Acid Formation in Human Hepatocytes

This table illustrates a hypothetical experiment where human hepatocytes were incubated with modafinil to measure the rate of formation of its primary metabolite, modafinil acid. This compound would be added to the samples after the incubation period to serve as an internal standard for quantification by LC-MS/MS.

Incubation Time (hours)Modafinil Concentration (μM)Modafinil Acid Detected (pmol/million cells)
0100.0
11015.2
21028.9
41055.7
81098.3

Table 2: Inhibition of Modafinil Metabolism by a Putative Enzyme Inhibitor

In this example, researchers investigate the effect of a test compound on the metabolism of modafinil in human liver microsomes. This compound would be used to accurately quantify the reduced formation of modafinil acid in the presence of the inhibitor.

Inhibitor Concentration (μM)Modafinil Acid Formation Rate (pmol/min/mg protein)% Inhibition
0 (Control)45.60
0.138.216.2
122.151.5
108.581.4
1002.195.4

The use of this compound in these in vitro systems allows for the generation of robust and reproducible data, which is fundamental for understanding the enzymology of modafinil metabolism and for predicting potential drug-drug interactions. The high precision afforded by this internal standard is crucial for constructing accurate kinetic models of metabolic pathways.

Future Directions and Emerging Research Avenues for Deuterated Modafinil Metabolites

Advancements in Site-Specific Deuteration Technologies

The ability to introduce deuterium (B1214612) at specific molecular positions with high efficiency and isotopic purity is paramount for creating precisely engineered research tools and potential therapeutics. researchgate.net Traditional methods of deuteration often resulted in mixtures of isotopologues (molecules differing only in isotopic composition) and isotopomers (isomers with isotopes at different positions), complicating analysis. bvsalud.org Recent years, however, have seen significant progress in site-selective deuteration technologies.

One promising approach involves copper-catalyzed deacylative deuteration, which uses a readily available ketone as a traceless activating group to achieve mono-, di-, and tri-deuteration at specific unactivated aliphatic positions. nih.gov This method utilizes D₂O as the deuterium source and offers broad functional group tolerance, making it applicable to complex molecules. nih.gov Another innovative strategy employs transition metal complexes, such as those involving tungsten, to bind to a substrate like a benzene (B151609) or pyridine (B92270) ring. researchgate.netornl.gov This binding allows for the subsequent, highly controlled addition of hydride (H⁻) or deuteride (B1239839) (D⁻) and proton (H⁺) or deuteron (B1233211) (D⁺), enabling the synthesis of a wide range of regio- and stereoselectively deuterated products. researchgate.net These advanced methods provide the precision necessary to synthesize specific isotopologues of modafinil (B37608) metabolites, allowing researchers to probe the metabolic fate of individual "soft spots" on the molecule.

Table 1: Comparison of Modern Site-Specific Deuteration Techniques

TechniqueCatalyst/ReagentDeuterium SourceKey AdvantagesReference
Deacylative DeuterationCopper (Cu) catalystHeavy Water (D₂O)High site-selectivity, control over deuteration degree, redox-neutral. nih.gov
Organometallic ComplexationTungsten (W) complexesDeuteride (D⁻), Deuteron (D⁺)Precise regio- and stereochemical control, applicable to aromatic/heterocyclic rings. researchgate.net
Fe–P Pair-Site CatalysisAtomically dispersed Iron (Fe) on P-doped carbonHeavy Water (D₂O)High efficiency for (hetero)arenes, uses earth-abundant metal, mild conditions. acs.org

Integration of Omics Technologies with Isotopic Labeling for Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various molecular levels. nih.gov The "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provide snapshots of these different levels. nih.govgriffith.edu.au When combined with stable isotope labeling, such as the use of deuterated compounds, these technologies become powerful tools for tracing metabolic pathways and understanding systemic responses in a dynamic way. nih.govfrontiersin.org

Integrating the administration of a deuterated compound like Modafinil-d10 with multi-omics analysis allows researchers to track its metabolic journey and downstream effects. Metabolomics, for instance, can identify and quantify the full spectrum of deuterated and non-deuterated metabolites, providing a clear picture of how isotopic substitution alters metabolic pathways. griffith.edu.au Concurrently, proteomics and transcriptomics can reveal how the altered metabolic profile influences protein expression and gene regulation throughout the system. wiley-vch.de This integrated approach moves beyond studying a single enzyme or pathway, offering a holistic view of the biological consequences of deuteration and providing deeper insights into the mechanisms of drug action and metabolism. frontiersin.org Web-based platforms like MetaboAnalyst are instrumental in integrating these diverse datasets for comprehensive analysis. nih.gov

Computational Chemistry and Theoretical Modeling of Deuterium Kinetic Isotope Effects

Computational chemistry provides an indispensable theoretical framework for understanding and predicting the deuterium kinetic isotope effect (KIE). wikipedia.org By modeling chemical reactions at the quantum level, researchers can calculate the energy differences between C-H and C-D bond cleavage, which is the origin of the KIE. nih.gov Density functional theory (DFT) has become a routine and accurate method for predicting KIEs. wikipedia.org These calculations involve determining the vibrational frequencies of the reactants and the transition state of the reaction; the lower zero-point vibrational energy of the C-D bond compared to the C-H bond results in a higher activation energy for its cleavage. nih.gov

These theoretical models are crucial for rational drug design. rsc.org Before undertaking complex synthesis, computational tools can predict which positions on a molecule like modafinil are most susceptible to metabolism (metabolic "soft spots") and estimate the potential magnitude of the KIE upon deuteration at those sites. cdnsciencepub.com This allows for a more targeted and efficient approach to designing deuterated analogues with improved metabolic stability. Furthermore, computational models can help interpret experimental results by distinguishing between different potential reaction mechanisms that would be difficult to separate through experimentation alone. rutgers.edu

Table 2: Theoretical KIE Values for a Hypothetical C-H Bond Cleavage

ParameterC-H BondC-D BondCalculated KIE (kH/kD)
Zero-Point Energy (Reactant)14.2 kJ/mol10.6 kJ/mol
Zero-Point Energy (Transition State)12.1 kJ/mol9.5 kJ/mol
Change in ZPE (ΔZPE) -2.1 kJ/mol -1.1 kJ/mol ~7.4

Note: Values are illustrative, based on principles of transition state theory. The KIE is highly dependent on the specific reaction and temperature.

Expanding the Utility of Deuterated Metabolites as Research Tools in Mechanistic Enzymology

Deuterated compounds have long been used as tools to elucidate reaction mechanisms, and their application in mechanistic enzymology continues to expand. nih.gov For drugs like modafinil, which are metabolized by cytochrome P450 (CYP) enzymes, deuterated analogues are invaluable for probing the intricacies of enzyme-substrate interactions. researchgate.net By synthesizing Modafinil-d10 carboxylate and its precursors with deuterium at specific positions, researchers can pinpoint which C-H bonds are broken during metabolism and identify the rate-limiting steps of the enzymatic reaction. researchgate.net

A significant KIE observed in the rate of metabolite formation upon deuteration provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolic process. benthamdirect.com This information is critical for understanding how an enzyme functions. Furthermore, solvent kinetic isotope effects (SKIE), where the reaction is carried out in heavy water (D₂O) instead of H₂O, can provide insights into the role of solvent molecules and proton transfers within the enzyme's active site. benthamdirect.comingentaconnect.com Such studies can reveal how the enzyme's conformation and flexibility are influenced by the surrounding solvent, thereby affecting its catalytic activity. benthamdirect.comingentaconnect.com

Development of Novel Analytical Platforms for Deuterated Compound Analysis

The synthesis of precisely deuterated compounds necessitates the development of equally precise analytical techniques to verify their isotopic purity and structure. Standard methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential, but novel platforms are emerging to meet the demand for higher resolution and sensitivity. mdpi.com

Molecular rotational resonance (MRR) spectroscopy, for example, has proven to be an exceptionally powerful technique for the analysis of deuterated compounds. acs.org MRR measures the rotational transitions of a molecule in the gas phase, which are exquisitely sensitive to its mass distribution. This allows MRR to unambiguously distinguish between different isotopomers and isotopologues in a complex mixture, providing a complete and quantitative description of the isotopic composition that can be challenging to achieve with NMR or MS alone. researchgate.netacs.org In the context of mass spectrometry, computational tools for hydrogen-deuterium exchange (HDX-MS) analysis are also becoming more sophisticated, enabling automated and standardized workflows for interpreting the complex data generated from deuteration experiments. acs.orgnih.gov These advanced analytical platforms are crucial for both quality control in the synthesis of deuterated standards like this compound and for detailed mechanistic studies. mdpi.com

Q & A

Q. How is Modafinil-d10 Carboxylate synthesized, and what methods ensure deuterium stability?

Methodological Answer: Synthesis typically involves replacing ten hydrogen atoms in the parent compound (modafinil) with deuterium via acid-catalyzed H/D exchange or custom organic synthesis using deuterated precursors. Key steps include:

  • Deuterium Source : Use of deuterium oxide (D₂O) or deuterated reagents (e.g., DCl for acid catalysis) to maximize isotopic purity .
  • Stability Testing : Post-synthesis, deuterium retention is validated under simulated physiological conditions (e.g., pH 7.4 buffer at 37°C) using mass spectrometry (MS) to detect isotopic loss over time .
  • Purification : Chromatographic techniques (HPLC or column chromatography) are critical to isolate the carboxylate form and remove non-deuterated byproducts .

Q. What analytical techniques validate deuterium incorporation in this compound?

Methodological Answer:

  • NMR Spectroscopy : ²H-NMR quantifies deuterium enrichment by comparing peak integration ratios of deuterated vs. non-deuterated protons. For carboxylate groups, ¹³C-NMR can confirm the carboxylate moiety’s integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to confirm the +10 Da shift from the parent compound. Isotopic pattern analysis distinguishes between natural abundance and intentional deuterium labeling .
  • Isotopic Ratio Monitoring : LC-MS/MS with selective reaction monitoring (SRM) tracks deuterium stability in biological matrices (e.g., plasma or urine) during pharmacokinetic studies .

Q. What regulatory considerations apply to handling this compound in laboratory settings?

Methodological Answer:

  • Controlled Substance Compliance : As a deuterated analog of modafinil (a Schedule IV controlled substance in many jurisdictions), researchers must obtain permits for synthesis, storage, and cross-border transport. Documentation should include proof of research intent and institutional ethics approval .
  • Safety Protocols : Follow guidelines for handling deuterated compounds, including waste disposal of deuterated solvents and containment of isotopic byproducts. Institutional review boards (IRBs) often require risk assessments for occupational exposure .

Advanced Research Questions

Q. How can pharmacokinetic studies be designed to assess deuterium isotope effects in this compound?

Methodological Answer:

  • Crossover Design : Administer this compound and non-deuterated modafinil to the same cohort under controlled conditions to minimize inter-subject variability. Plasma half-life (t½), clearance (CL), and metabolite ratios are compared using non-compartmental analysis (NCA) .
  • Isotope Effect Quantification : Calculate the kinetic isotope effect (KIE) by measuring differences in metabolic enzyme binding (e.g., CYP3A4/5 activity) via in vitro microsomal assays. Deuterium’s impact on C–D bond cleavage rates can alter metabolite formation .

Q. What strategies resolve discrepancies in metabolic pathway data between Modafinil and its deuterated analogs?

Methodological Answer:

  • Pathway Mapping : Use tandem mass spectrometry (MS/MS) to identify unexpected metabolites unique to the deuterated compound. For example, deuterium-induced shifts in oxidation rates may generate atypical carboxylate derivatives .
  • Computational Modeling : Molecular dynamics simulations predict deuterium’s steric and electronic effects on enzyme-substrate interactions. Tools like AutoDock Vina model binding affinities for CYP isoforms .
  • Expert Collaboration : Engage isotope chemists and pharmacologists to re-evaluate analytical protocols. Cross-validation with independent labs reduces methodological bias .

Q. How can reproducibility in deuterated compound synthesis be ensured across laboratories?

Methodological Answer:

  • Standardized Protocols : Publish detailed synthesis steps, including reaction temperatures, solvent purity, and catalyst ratios. For example, specify if trifluoroacetic acid-d₁ is used to prevent proton back-exchange .
  • Inter-Lab Validation : Share batches of this compound with partner institutions for parallel characterization (e.g., NMR, HRMS). Discrepancies in isotopic purity >2% warrant process re-evaluation .
  • Data Transparency : Provide raw spectral data and chromatograms in supplementary materials to enable peer verification of synthesis outcomes .

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